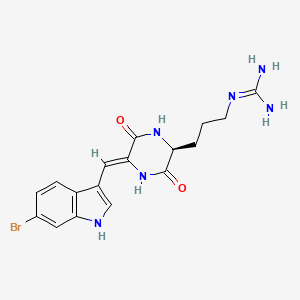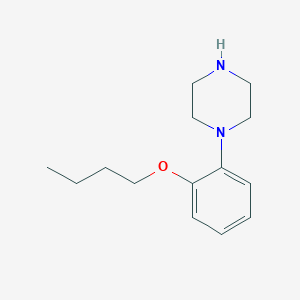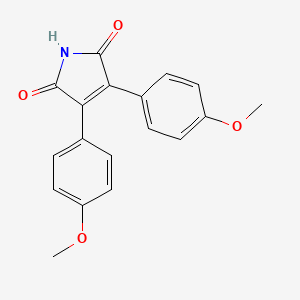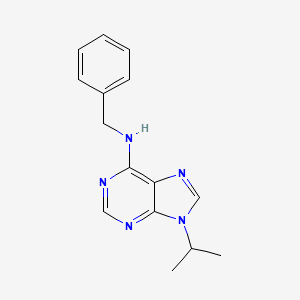
Dstbulet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dstbulet: is a peptide ligand known for its high selectivity towards the delta-opioid receptor (DOP). This compound is primarily used in experimental pharmacology to study the effects and mechanisms of delta-opioid receptor activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Dstbulet is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reagents: Agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used to facilitate peptide bond formation.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: : While this compound is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols, with optimizations for yield and purity. Automation and high-throughput techniques can be employed to scale up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: : Dstbulet undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in an organic solvent.
Major Products
Oxidation: Formation of oxidized peptide derivatives.
Reduction: Formation of reduced peptide derivatives.
Substitution: Formation of substituted peptide derivatives.
Applications De Recherche Scientifique
Dstbulet has a wide range of applications in scientific research, including:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction between peptides and delta-opioid receptors.
Medicine: Investigated for its potential analgesic effects and its role in pain management.
Industry: Utilized in the development of new pharmacological agents targeting opioid receptors
Mécanisme D'action
Dstbulet exerts its effects by selectively binding to the delta-opioid receptor (DOP). This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary molecular targets include:
G-proteins: Activation of G-proteins leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels.
Ion Channels: Modulation of ion channels, such as calcium and potassium channels, affects neuronal excitability and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Dstbulet is unique in its high selectivity for the delta-opioid receptor. Similar compounds include:
DPDPE: Another peptide ligand with high selectivity for the delta-opioid receptor.
SNC-80: A synthetic non-peptidic ligand for the delta-opioid receptor.
Naltrindole: A high-affinity antagonist for the delta-opioid receptor.
This compound stands out due to its peptide nature and its specific applications in experimental pharmacology.
Propriétés
Numéro CAS |
111035-56-4 |
|---|---|
Formule moléculaire |
C37H54N6O10 |
Poids moléculaire |
742.9 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1 |
Clé InChI |
DOMQMNWQZKXZCU-GUVNKXFDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Key on ui other cas no. |
111035-56-4 |
Séquence |
YXGFLT |
Synonymes |
(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6) DSTBULET Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















